molecular formula C13H15NO B8567881 3-Propoxynaphthalen-2-ylamine

3-Propoxynaphthalen-2-ylamine

Cat. No. B8567881
M. Wt: 201.26 g/mol
InChI Key: SAKDZEUVNMDGAI-UHFFFAOYSA-N
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Patent
US09018229B2

Procedure details

N-(3-Propoxynaphthalen-2-yl)acetamide (2.5 g, 10.2 mmol) was dissolved in ethanol (10 ml). Concentrated hydrochloric acid (5.2 ml) was added thereto, and the resulting mixture was stirred for 4 hours while heating under reflux. The reaction mixture was cooled to room temperature, and a 5N aqueous sodium hydroxide solution (12.5 ml) was added thereto to adjust its pH to 11, followed by extraction using dichloromethane. The thus-obtained organic layer was concentrated to dryness under reduced pressure, and the residue was then purified using silica gel column chromatography (dichloromethane). The purified product was concentrated to dryness under reduced pressure, giving a white powder of 3-propoxynaphthalen-2-ylamine (2.05 g, yield: 100%).
Name
N-(3-Propoxynaphthalen-2-yl)acetamide
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5.2 mL
Type
reactant
Reaction Step Two
Quantity
12.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:4][C:5]1[C:6]([NH:15]C(=O)C)=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:2][CH3:3].Cl.[OH-].[Na+]>C(O)C>[CH2:1]([O:4][C:5]1[C:6]([NH2:15])=[CH:7][C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH2:2][CH3:3] |f:2.3|

Inputs

Step One
Name
N-(3-Propoxynaphthalen-2-yl)acetamide
Quantity
2.5 g
Type
reactant
Smiles
C(CC)OC=1C(=CC2=CC=CC=C2C1)NC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
5.2 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
12.5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
while heating
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
EXTRACTION
Type
EXTRACTION
Details
followed by extraction
CONCENTRATION
Type
CONCENTRATION
Details
The thus-obtained organic layer was concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was then purified
CONCENTRATION
Type
CONCENTRATION
Details
The purified product was concentrated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)OC=1C(=CC2=CC=CC=C2C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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